Z-Ala-Beta-Naphthyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

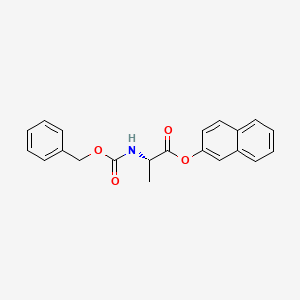

naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRJBGYAMMSYFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Ala-Beta-Naphthyl Ester: A Comprehensive Technical Guide for Enzyme Activity Assays

This guide provides an in-depth exploration of Z-Ala-Beta-Naphthyl ester, a versatile substrate for the detection and characterization of esterase activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of its application, detailed experimental protocols, and the scientific rationale behind its use in enzymatic assays.

Introduction: Unveiling the Utility of this compound

This compound, chemically known as (S)-2-(Benzyloxycarbonylamino)propanoic acid 2-naphthyl ester, is a synthetic substrate designed for the sensitive detection of esterase and some peptidase activities. Its utility in biochemical assays stems from the enzymatic hydrolysis of the ester bond, which liberates beta-naphthol (2-naphthol), a molecule with intrinsic fluorescent properties and the ability to form a colored adduct.[1]

The core structure of this compound consists of an L-alanine amino acid, protected at the N-terminus by a benzyloxycarbonyl group (Z-group), and esterified to a beta-naphthol moiety. The Z-group can influence substrate specificity for certain proteases, while the ester linkage to beta-naphthol serves as the cleavage site for esterases.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C21H19NO4 | [2] |

| Molecular Weight | 349.39 g/mol | [2] |

| CAS Number | 60894-49-7 | [2][3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like ethanol, DMSO | [4][5] |

The Principle of Detection: A Dual-Mode Approach

The cornerstone of assays utilizing this compound is the enzyme-catalyzed hydrolysis of the substrate, yielding beta-naphthol and Z-alanine.[1] The rate of beta-naphthol production is directly proportional to the enzymatic activity under defined assay conditions. The detection of the liberated beta-naphthol can be achieved through two primary methods, offering flexibility in experimental design and sensitivity requirements.

Fluorometric Detection

Beta-naphthol is an inherently fluorescent molecule, providing a highly sensitive method for quantifying enzyme activity.[1] This approach is particularly advantageous for detecting low levels of enzymatic activity.

The fluorescence intensity is measured over time, and the rate of increase corresponds to the enzyme's activity.

Colorimetric Detection

For applications where a fluorometer is unavailable or for qualitative assessments like in-gel staining, a colorimetric method can be employed. The liberated beta-naphthol reacts with a diazonium salt, such as Fast Blue B salt, to form a stable and distinctly colored azo dye.[4][5][7] The intensity of the resulting color, which can be quantified using a spectrophotometer, is proportional to the amount of beta-naphthol produced.

The following diagram illustrates the enzymatic hydrolysis and subsequent detection pathways:

Caption: Workflow of enzyme assays using this compound.

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization of parameters such as substrate concentration, enzyme concentration, pH, and temperature is recommended for specific experimental contexts to ensure the reaction remains within the linear range.

Quantitative Spectrophotometric Assay for Esterase Activity

This protocol is designed for the continuous or endpoint measurement of esterase activity in solution, for instance, in cell lysates or with purified enzymes.

Reagents and Materials:

-

This compound

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH 7.4)

-

Fast Blue B salt

-

Enzyme sample (e.g., purified protein, cell lysate)

-

Microplate reader or spectrophotometer

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 35 mg of this compound in 10 mL of ethanol or DMSO. Store this solution at -20°C.

-

Fast Blue B Solution (1% w/v): Dissolve 10 mg of Fast Blue B salt in 1 mL of deionized water. This solution should be prepared fresh before each use.

-

Working Substrate Solution (1 mM): Dilute the 10 mM Substrate Stock Solution 1:10 in the phosphate buffer.

Assay Procedure:

-

Pipette 100 µL of the enzyme sample into a microcentrifuge tube or a well of a 96-well plate.

-

Add 800 µL of phosphate buffer (50 mM, pH 7.4).

-

To initiate the reaction, add 100 µL of the 1 mM Working Substrate Solution.

-

Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes). It is crucial to determine the optimal incubation time empirically to ensure the reaction is within the linear range.

-

Stop the reaction by adding 50 µL of the 1% Fast Blue B Solution.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific azo dye formed (typically around 560 nm for the product of beta-naphthol and Fast Blue B).[4]

-

Prepare a blank sample by substituting the enzyme solution with the same volume of buffer and subtract the absorbance of the blank from the sample readings.

-

For the calculation of specific activity, it is recommended to prepare a standard curve of beta-naphthol to determine the molar extinction coefficient of the azo dye under your specific assay conditions.

In-Gel Visualization of Esterase Activity (Zymography)

This protocol is adapted for the qualitative detection of esterase activity in protein samples separated by native polyacrylamide gel electrophoresis (PAGE).

Reagents and Materials:

-

Polyacrylamide gel with separated protein samples

-

Phosphate buffer (0.1 M, pH 7.0)

-

This compound solution (dissolved in a minimal amount of ethanol or DMSO)

-

Fast Blue B salt

Procedure:

-

Following native PAGE, wash the gel twice with deionized water for 5 minutes each to remove residual electrophoresis buffer.

-

Equilibrate the gel in 100 mL of 0.1 M phosphate buffer (pH 7.0) for 15-20 minutes at room temperature with gentle agitation.

-

Prepare the staining solution: Dissolve approximately 10-20 mg of this compound in a small volume (e.g., 1-2 mL) of ethanol or DMSO. Add this solution to 100 mL of 0.1 M phosphate buffer (pH 7.0). Then, add 30 mg of Fast Blue B salt and mix until it is completely dissolved.[4]

-

Incubate the gel in the staining solution at room temperature in the dark until bands of colored precipitate appear at the locations of esterase activity.

-

Once the desired band intensity is achieved, stop the reaction by washing the gel with deionized water.

Scientific Integrity and Logic: Causality Behind Experimental Choices

-

Substrate Concentration: The concentration of this compound should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration. However, high substrate concentrations can lead to substrate inhibition in some enzymes. Therefore, determining the optimal substrate concentration through a substrate titration experiment is a critical step in assay development.

-

Choice of Buffer and pH: The pH of the assay buffer should be at the optimal pH for the enzyme's activity. Deviations from the optimal pH can significantly reduce the reaction rate. The buffering capacity should be sufficient to maintain a constant pH throughout the reaction.

-

Solvent for Substrate Stock: this compound has limited aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent like DMSO or ethanol.[4][5] It is important to ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not affect the enzyme's activity.

-

Use of Diazonium Salts: The choice of diazonium salt can influence the color and stability of the final azo dye. Fast Blue B is a commonly used and effective coupling agent.[4][5]

Authoritative Grounding and Safety Considerations

Safety Information

-

This compound: Handle with care. Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Beta-Naphthol: Harmful if swallowed or inhaled. Causes serious eye damage and may cause an allergic skin reaction. It is also very toxic to aquatic life. Handle in a well-ventilated area and wear appropriate PPE.

-

Fast Blue B Salt: May be harmful if swallowed. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent for comprehensive safety information.[8][9][10]

Conclusion

This compound is a valuable tool in the arsenal of researchers studying esterase activity. Its adaptability to both fluorometric and colorimetric detection methods provides a wide dynamic range and flexibility for various experimental needs. By understanding the underlying principles and carefully optimizing the experimental protocols, researchers can obtain reliable and reproducible data for a deeper understanding of enzyme function in both health and disease.

References

- Hercules, D. M., & Rogers, L. B. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Z-L-alanine beta-naphthyl ester.

- Greenzaid, P., & Jencks, W. P. (1971).

- van der Laan, J. W., de Groot, D. M., & van der Veen, E. A. (1983). Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester. PubMed.

- Hercules, D. M., & Rogers, L. B. (1983). β-Naphthol as a Chromophore and Fluorophore Forming Reagent in the HPLC Determination of Alkyl Halides. Taylor & Francis Online.

- Sigma-Aldrich. (2025).

- (n.d.). Experiment 1: Excited-state properties of 2-naphthol (the acidity constants).

- PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-3-(2-thienyl)-DL-alanine methyl ester.

- Li, Y., & Yang, Y. (2011). Simultaneous determination of α-naphthol, β-naphthol and 1-hydroxypyrene in urine by synchronous fluorescence spectrometry using β-cyclodextrin as a sensitiser. Semantic Scholar.

- AAT Bioquest. (n.d.). Absorption [2-Naphthol].

- Maxwell, D. M., & Brecht, K. M. (2001). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. PubMed.

- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (n.d.). N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (n.d.).

- Espada, J., Horobin, R. W., & Stockert, J. C. (1998). Absorption (A) and fluorescence emission (E)

- BenchChem. (n.d.).

- ChemicalBook. (n.d.). This compound | 60894-49-7.

- Kumar, D., Behal, S., Bhattacharyya, R., & Banerjee, D. (2019). β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel. PMC.

- Singh, R., & Gupta, R. (2007). A simple activity staining protocol for lipases and esterases.

- Hercules, D. M., & Rogers, L. B. (1958). Fluorometric Determination of 1- and 2-Naphthol in Mixtures. Analytical Chemistry.

- MedChemExpress. (n.d.). N-[(Benzyloxy)carbonyl]-L-alanine (L-Alanine, N-carboxy-, N-benzyl ester (6CI,7CI))

- Bátory, G., & Kárpáti, E. (1987). Acid alpha-naphthyl acetate esterase assay in murine lymphocytes. PubMed.

- Li, H., Liu, D., & Wang, X. (2018). Emission fluorescence spectra of naphthalene, 1-naphthol, and...

- Pelsy, G., & Klibanov, A. M. (1983).

- Prahl, S. (2017). Naphthalene. OMLC.

- ECHEMI. (n.d.). 1142-20-7, Benzyloxycarbonyl-L-alanine Formula.

- PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313.

- (n.d.). Determining Rate Constants of 2-Naphthol in Varying pH Solutions Using Fluorescence.

- He, Y., Liu, N., & Scott, J. G. (2024).

- del Mar Graciani, M., & Muñoz, M. (2003). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide.

- LibreTexts. (2021). 10.

- Chemistry For Everyone. (2023, June 16). How To Determine Enzyme Kinetic Parameters?. YouTube.

- Stroberg, W., & Schnell, S. (2018).

- Zainol, N., & Ismail, M. H. S. (2019). Evaluation of Enzyme Kinetic Parameters to Produce Methanol Using Michaelis-Menten Equation.

- Holmquist, B., & Vallee, B. L. (1976). Esterase activity of zinc neutral proteases. PubMed.

- BenchChem. (n.d.).

- (n.d.).

- Hernández-Guzmán, M., & Lappe-Oliveras, P. (2022). Tween 80-induced esterase production by Trichoderma harzianum in submerged fermentation: An esterase activity assay using α-naphthyl acetate as substrate.

- PubChem. (n.d.).

- Carl ROTH. (n.d.).

- NIST. (n.d.).

- PubChem. (n.d.). 2-Naphthol | C10H8O | CID 8663.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 60894-49-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. carlroth.com [carlroth.com]

Z-Ala-Beta-Naphthyl ester chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N-Benzyloxycarbonyl-L-alanine β-Naphthyl Ester

Introduction

N-Benzyloxycarbonyl-L-alanine β-naphthyl ester, commonly referred to as Z-Ala-β-naphthyl ester, is a synthetic substrate of significant interest in the fields of biochemistry and drug discovery. It belongs to a class of compounds used for the detection and characterization of proteolytic enzymes, particularly serine proteases like chymotrypsin and other esterases. The molecule is ingeniously designed with three key components: an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, an L-alanine residue, and a β-naphthyl ester leaving group.

The utility of this substrate lies in its enzymatic hydrolysis, which liberates β-naphthol or a related β-naphthylamine derivative, a compound that can be readily quantified using sensitive colorimetric or fluorometric methods.[1][2] This allows for the precise measurement of enzyme kinetics, the screening of potential enzyme inhibitors, and the characterization of enzyme activity in complex biological samples. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and application of Z-Ala-β-naphthyl ester for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | (S)-benzyl (1-((naphthalen-2-yl)oxy)-1-oxopropan-2-yl)carbamate | - |

| Molecular Formula | C₂₁H₁₉NO₄ | - |

| Molecular Weight | 361.38 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid. | [3] |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as DMSO, DMF, methanol, and ethanol. | [4][5] |

| Melting Point | Not available. For comparison, the related N-Cbz-L-alanine has a melting point of 83-84 °C. | [3] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry, and dark place to prevent degradation. Hydrolyzes in the presence of strong acids, bases, and specific enzymes. | [4] |

Synthesis and Purification

The synthesis of Z-Ala-β-naphthyl ester is typically achieved through a standard peptide coupling reaction. The carboxylic acid of N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH) is activated and then reacted with β-naphthol.

A plausible synthetic route involves the following steps:

-

Activation of Z-Ala-OH: Z-Ala-OH is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid, forming a highly reactive intermediate.

-

Esterification: β-Naphthol is added to the reaction mixture. It acts as a nucleophile, attacking the activated carbonyl carbon of Z-Ala-OH to form the ester bond. A catalyst like 4-dimethylaminopyridine (DMAP) is often included to accelerate the reaction.

-

Work-up and Purification: The reaction mixture is typically filtered to remove by-products (e.g., dicyclohexylurea if DCC is used). The organic solution is then washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and water-soluble impurities. The final product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Principle of Enzymatic Assay

The core utility of Z-Ala-β-naphthyl ester is as a chromogenic or fluorogenic substrate for proteases and esterases. The enzyme catalyzes the hydrolysis of the ester bond, releasing Z-L-alanine and β-naphthol.

Enzymatic Hydrolysis Reaction

Caption: Enzymatic hydrolysis of Z-Ala-β-naphthyl ester.

The rate of β-naphthol production is directly proportional to the enzyme's activity. The liberated β-naphthol can be detected by two primary methods:

-

Colorimetric Detection: β-Naphthol reacts with a diazonium salt, such as Fast Blue B salt, in an alkaline environment to form a stable, colored azo dye. The intensity of the color, which can be measured spectrophotometrically (typically around 540-570 nm), corresponds to the amount of β-naphthol released.

-

Fluorometric Detection: β-Naphthol is intrinsically fluorescent. Its fluorescence can be measured with an excitation wavelength of approximately 330 nm and an emission wavelength around 410-415 nm.[6] This method is generally more sensitive than colorimetric detection and is suitable for assays with low enzyme concentrations.

Experimental Protocol for Chymotrypsin Activity Assay

This protocol provides a general framework for measuring chymotrypsin activity using Z-Ala-β-naphthyl ester with colorimetric detection. It should be optimized for the specific enzyme and experimental conditions.

Materials

-

α-Chymotrypsin (from bovine pancreas)

-

Z-Ala-β-naphthyl ester (Substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂

-

Substrate Stock Solution: 10 mM Z-Ala-β-naphthyl ester in DMSO

-

Fast Blue B Salt Solution: 1 mg/mL in distilled water (prepare fresh)

-

Stopping Reagent: 10% (v/v) Acetic Acid

-

96-well microplate

-

Microplate reader

Workflow Diagram

Caption: General workflow for a colorimetric protease assay.

Step-by-Step Methodology

-

Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before the assay, prepare serial dilutions of the enzyme in cold Assay Buffer to the desired concentrations.

-

Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution with Assay Buffer to a final concentration of 1 mM. This working solution should be prepared fresh.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of the appropriate enzyme dilution to the sample wells.

-

Include a no-enzyme control containing 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring all components to the reaction temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 1 mM substrate working solution to all wells. Mix gently by pipetting or using a plate shaker.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, or 60 minutes). The optimal time will depend on the enzyme concentration and should be within the linear range of the reaction.

-

Color Development: Stop the reaction and develop the color by adding 25 µL of the freshly prepared Fast Blue B salt solution to each well. Incubate for 5 minutes at room temperature.

-

Reaction Termination: Add 25 µL of 10% acetic acid to each well to stabilize the color.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

-

Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all sample wells.

-

Standard Curve: To quantify the amount of product formed, a standard curve of β-naphthol should be prepared under the same assay conditions.

-

Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the progress curve (absorbance vs. time). Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions (e.g., µmol of product/min).

For kinetic studies, the initial reaction velocities are measured at various substrate concentrations. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. While specific kinetic parameters for Z-Ala-β-naphthyl ester with chymotrypsin are not widely published, similar substrates exhibit Kₘ values in the micromolar to millimolar range.[7]

Applications in Research and Drug Development

-

Enzyme Profiling: Used to detect and quantify specific protease or esterase activities in cell lysates, tissue homogenates, or purified preparations.

-

High-Throughput Screening (HTS): The assay is readily adaptable to HTS formats for screening large compound libraries to identify potential enzyme inhibitors.

-

Mechanism of Inhibition Studies: Helps to characterize the mode of action of identified inhibitors (e.g., competitive, non-competitive).

-

Diagnostic Research: Can be employed to investigate changes in enzyme activity associated with various disease states.

Safety and Handling

Extreme caution must be exercised when using this substrate due to the carcinogenic nature of its hydrolysis product, β-naphthylamine.

-

β-Naphthylamine: This compound is a known human bladder carcinogen.[8][9][10] All contact should be minimized.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: All work involving the substrate and, particularly, the handling of the reaction mixture after hydrolysis, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

-

Waste Disposal: All waste materials, including used microplates, pipette tips, and solutions, must be disposed of as hazardous carcinogenic waste according to institutional and national regulations.

References

-

2-Naphthylamine and cancer. (n.d.). EBSCO. Retrieved from [Link]

-

NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine. Centers for Disease Control and Prevention. Retrieved from [Link]

-

2-naphthylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Naphthylamine. Report on Carcinogens, Fifteenth Edition. Retrieved from [Link]

-

Spectrofluorimetric determination of phenyl-beta-naphthylamine used as rubber antioxidant. (2005). Analytical and Bioanalytical Chemistry, 381(7), 1381-1386. [Link]

-

New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: 2-NAPHTHYLAMINE. Retrieved from [Link]

-

N-Benzyloxycarbonyl-beta-alanine. (n.d.). PubChem. Retrieved from [Link]

-

Fluorometric Assay Using Naphthylamide Substrates for Assessing Novel Venom Peptidase Activities. (2002). Toxicon, 40(7), 939-946. [Link]

-

Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica. (n.d.). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 122(1), 1-8. [Link]

-

A new, highly sensitive and specific assay for chymotrypsin. (1975). Analytical Biochemistry, 68(1), 25-35. [Link]

-

Synthesis of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-3-(2-thienyl)-DL-alanine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

A New Beta-Naphthylamide Substrate of p-guanidino-L-phenylalanine for Trypsin and Related Enzymes. (1979). Journal of Biochemistry, 85(1), 159-165. [Link]

Sources

- 1. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BETA-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Spectrofluorimetric determination of phenyl-beta-naphthylamine used as rubber antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 10. nj.gov [nj.gov]

Synthesis of Z-Ala-β-Naphthyl Ester: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of Z-Ala-β-Naphthyl Ester in Enzymology

Z-Ala-β-Naphthyl Ester, also known as N-benzyloxycarbonyl-L-alanine 2-naphthyl ester, is a chromogenic substrate extensively utilized in the field of enzymology for the detection and characterization of various proteases. The principle of its application lies in the enzymatic cleavage of the ester bond by a protease, releasing β-naphthol. This released β-naphthol can then be coupled with a diazonium salt, such as Fast Blue B, to produce a distinctly colored azo dye, allowing for the colorimetric quantification of enzyme activity. The sensitivity of this assay makes it a valuable tool in both fundamental research and high-throughput screening for protease inhibitors.

This guide provides a comprehensive overview of the chemical synthesis of Z-Ala-β-Naphthyl Ester, offering a detailed, field-proven protocol and insights into the critical aspects of the procedure, from the selection of starting materials to the final characterization of the product.

The Synthetic Pathway: A Step-by-Step Approach

The synthesis of Z-Ala-β-Naphthyl Ester is primarily achieved through the esterification of N-benzyloxycarbonyl-L-alanine (Z-Ala) with β-naphthol. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester linkage under mild conditions.

Reaction Scheme

Caption: Synthesis of Z-Ala-β-Naphthyl Ester via DCC coupling.

Experimental Protocol: A Representative Procedure

This protocol details a reliable method for the synthesis of Z-Ala-β-Naphthyl Ester in a laboratory setting.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-benzyloxycarbonyl-L-alanine (Z-Ala) | 223.23 | 10 | 2.23 g |

| β-Naphthol | 144.17 | 10 | 1.44 g |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 | 2.27 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Ethyl acetate | - | - | For extraction |

| Saturated sodium bicarbonate solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous magnesium sulfate | - | - | For drying |

| Hexane | - | - | For recrystallization |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyloxycarbonyl-L-alanine (2.23 g, 10 mmol) and β-naphthol (1.44 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to minimize side reactions and potential racemization.

-

Addition of DCC: While stirring, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a small amount of DCM dropwise to the reaction mixture over 15-20 minutes. The formation of a white precipitate, N,N'-dicyclohexylurea (DCU), should be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to ensure completion.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). This washing sequence removes unreacted starting materials and acidic/basic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Ala-β-Naphthyl Ester as a white crystalline solid.

-

Causality Behind Experimental Choices

-

Choice of Coupling Agent: DCC is a widely used and cost-effective coupling agent for ester and amide bond formation. It activates the carboxylic acid of Z-Ala, making it susceptible to nucleophilic attack by the hydroxyl group of β-naphthol.

-

Reaction Temperature: Starting the reaction at 0 °C helps to control the exothermic nature of the reaction and minimizes the risk of side reactions, such as the formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.

-

Aqueous Work-up: The series of acidic and basic washes is crucial for removing unreacted starting materials and byproducts. The citric acid wash removes any remaining DCC and basic impurities, while the sodium bicarbonate wash removes unreacted Z-Ala.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent system (e.g., ethyl acetate/hexane) is determined by the solubility of the product and impurities at different temperatures.

Characterization of Z-Ala-β-Naphthyl Ester

Confirmation of the structure and purity of the synthesized Z-Ala-β-Naphthyl Ester is essential. The following are standard characterization techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the alanine, benzyloxycarbonyl, and naphthyl protons. Expected signals would include a doublet for the alanine methyl group, a quartet for the alanine α-proton, singlets for the benzylic protons of the Z-group, and aromatic protons corresponding to both the phenyl and naphthyl rings.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester and the carbamate, as well as N-H stretching.

Application in Protease Assays: A Workflow

The primary application of Z-Ala-β-Naphthyl Ester is in colorimetric protease assays.

Caption: Workflow for a colorimetric protease assay using Z-Ala-β-Naphthyl Ester.

Trustworthiness: A Self-Validating System

The protocol described in this guide is designed to be self-validating. The successful synthesis of Z-Ala-β-Naphthyl Ester can be confirmed at each critical stage:

-

Reaction Monitoring: The disappearance of starting materials and the appearance of the product can be tracked by TLC.

-

Purification: The effectiveness of the recrystallization process can be assessed by the sharpening of the melting point and the simplification of the NMR spectrum.

-

Final Product Characterization: The spectroscopic data (NMR, IR) should be consistent with the expected structure of Z-Ala-β-Naphthyl Ester, providing definitive confirmation of its identity and purity.

Conclusion

The synthesis of Z-Ala-β-Naphthyl Ester via DCC coupling is a robust and reliable method for producing this valuable biochemical reagent. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently synthesize and characterize this compound for use in sensitive and quantitative protease assays. This guide serves as a comprehensive resource to empower scientists in their research endeavors, particularly in the exciting and impactful field of drug discovery and development.

References

-

General Peptide Coupling Reactions

- Title: Amide bond form

- Source: N

-

URL: [Link]

-

Carbodiimide Chemistry

- Title: Carbodiimide

- Source: Wikipedia

-

URL: [Link]

- Protease Assays: Title: Protease Assays Source: Sigma-Aldrich

- Synthesis of N-Carbobenzyloxy-L-alanine: Title: N-Carbobenzyloxy-L-alanine synthesis Source: ChemicalBook

-

Properties of Z-Ala-Beta-Naphthyl Ester

- Title: this compound

- Source: PubChem

-

URL: [Link]

Z-Ala-Beta-Naphthyl Ester: A Comprehensive Technical Guide to Substrate Specificity for Researchers and Drug Development Professionals

Introduction: Unveiling the Utility of Z-Ala-Beta-Naphthyl Ester in Protease Research

In the landscape of enzyme kinetics and inhibitor screening, chromogenic substrates are indispensable tools. This compound, a synthetic substrate, holds a significant position in the study of serine proteases. Its utility lies in the enzymatic release of β-naphthol, a chromophore that allows for the continuous and sensitive monitoring of enzyme activity. This guide provides an in-depth exploration of the substrate specificity of this compound, offering both theoretical grounding and practical, field-proven protocols to empower researchers in their scientific endeavors.

The core structure of this compound, featuring an N-terminal benzyloxycarbonyl (Z) protecting group, an alanine residue, and a β-naphthyl ester leaving group, makes it a valuable tool for probing the S1 pocket of various proteases. The alanine residue provides a degree of specificity, while the β-naphthyl ester offers a convenient spectrophotometric handle for detecting enzymatic cleavage.

Enzymatic Hydrolysis: The Core Mechanism

The enzymatic hydrolysis of this compound by a serine protease follows a well-established mechanism. The active site serine residue of the enzyme acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release β-naphthol and form an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the N-benzyloxycarbonyl-L-alanine.

Caption: Enzymatic hydrolysis of this compound.

Substrate Specificity: A Comparative Analysis

The utility of this compound is defined by its selectivity towards different proteases. While it is primarily recognized as a substrate for chymotrypsin-like serine proteases, its reactivity profile extends to other enzymes.

Primary Targets: Chymotrypsin and Elastase

-

Chymotrypsin: This serine protease exhibits a strong preference for substrates with large hydrophobic residues (e.g., Phe, Tyr, Trp) at the P1 position. While alanine is not a canonical chymotrypsin substrate, the bulky benzyloxycarbonyl group and the naphthyl ester can facilitate binding to the active site. Consequently, this compound is readily hydrolyzed by chymotrypsin, making it a useful tool for assaying its activity.

-

Elastase: This enzyme favors small, neutral amino acids like alanine at the P1 position. Therefore, this compound is an excellent substrate for elastase, often exhibiting higher catalytic efficiency compared to chymotrypsin.

Secondary and Minor Targets

-

Trypsin: Trypsin's primary specificity is for positively charged residues (Lys, Arg) at the P1 position. Due to the presence of the neutral alanine residue, this compound is a poor substrate for trypsin. However, at high enzyme concentrations or with prolonged incubation times, some minimal hydrolysis may be observed.

-

Non-Serine Proteases (Papain and Pepsin): Cysteine proteases like papain and aspartic proteases like pepsin have distinct catalytic mechanisms and substrate specificities. This compound is generally not considered a substrate for these enzymes and is expected to show negligible to no hydrolysis.

Quantitative Comparison of Expected Enzyme Activity

The following table provides an estimated relative activity of various proteases towards this compound, based on their known specificities and data from similar substrates. It is crucial to note that these are estimations, and experimental determination of kinetic parameters (Km and kcat) is highly recommended for specific research applications.

| Enzyme | Class | Primary P1 Specificity | Expected Relative Activity with this compound |

| Chymotrypsin | Serine Protease | Large Hydrophobic (Phe, Tyr, Trp) | +++ |

| Elastase | Serine Protease | Small, Neutral (Ala, Val) | ++++ |

| Trypsin | Serine Protease | Positively Charged (Lys, Arg) | + |

| Papain | Cysteine Protease | Broad, prefers hydrophobic | - |

| Pepsin | Aspartic Protease | Large Hydrophobic, aromatic | - |

(++++: Very High, +++: High, +: Low, -: Negligible)

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust framework for assessing protease activity using this compound.

General Assay Principle

The enzymatic hydrolysis of this compound releases β-naphthol. In an alkaline environment, β-naphthol can be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye, which can be quantified spectrophotometrically.

Caption: General workflow for a protease assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂. The choice of buffer can be optimized for the specific enzyme being studied.

-

Substrate Stock Solution (10 mM): Due to the limited aqueous solubility of this compound, a stock solution in an organic solvent is necessary. Dissolve 3.49 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Enzyme Solutions: Prepare stock solutions of chymotrypsin, elastase, and trypsin in appropriate buffers (e.g., 1 mM HCl for chymotrypsin and trypsin, or a suitable buffer for elastase). The final enzyme concentration in the assay will need to be determined empirically to ensure linear reaction kinetics.

-

Fast Blue B Solution (1 mg/mL): Prepare fresh daily by dissolving Fast Blue B salt in distilled water.

Detailed Assay Protocol for Chymotrypsin

-

Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.1 - 1 mM). Note that the final DMSO concentration in the assay should be kept low (typically ≤ 5%) to avoid enzyme inhibition.

-

Set up the Assay Plate: To each well of a 96-well microplate, add 180 µL of the working substrate solution. Include wells for a blank (no enzyme) and controls.

-

Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the Reaction: Add 20 µL of the chymotrypsin solution to each well to initiate the reaction. Mix gently.

-

Incubate: Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Add 50 µL of the Fast Blue B solution to each well to stop the reaction and initiate color development.

-

Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of the reaction is proportional to the enzyme concentration.

Adaptations for Other Proteases

-

Elastase: Follow the same protocol as for chymotrypsin. The optimal substrate concentration and incubation time may need to be adjusted based on the higher activity of elastase.

-

Trypsin: A significantly higher concentration of trypsin and/or a longer incubation time will likely be required to observe any activity. It is also advisable to perform a parallel assay with a known trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) to confirm the enzyme's activity.

Inhibitor Profiling: A Critical Application

This compound is a valuable tool for screening and characterizing inhibitors of serine proteases.

Common Serine Protease Inhibitors

| Inhibitor | Class | Mechanism of Inhibition | Target Enzymes | Typical Working Concentration |

| AEBSF (Pefabloc SC) | Sulfonyl fluoride | Irreversible, covalent modification of the active site serine[1][2][3] | Chymotrypsin, Trypsin, Elastase, Thrombin[1] | 0.1 - 1 mM[1] |

| Aprotinin | Polypeptide | Reversible, competitive tight-binding[4][5] | Trypsin, Chymotrypsin, Kallikrein, Plasmin[4][5][6] | Varies (e.g., Ki of 9 nM for chymotrypsin)[4] |

| Benzamidine | Small molecule | Reversible, competitive[7][8][9][10][11] | Trypsin, Thrombin, Plasmin[7][8][9][10] | Varies (e.g., Ki of 35 µM for trypsin)[8] |

Protocol for Inhibitor Screening

-

Prepare Inhibitor Solutions: Dissolve the inhibitor in a suitable solvent (e.g., water, DMSO) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

-

Pre-incubation with Enzyme: In a separate plate or tube, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature. The pre-incubation time is particularly important for irreversible inhibitors.

-

Assay Procedure: Follow the standard assay protocol, adding the enzyme-inhibitor mixture to the substrate solution to initiate the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound remains a workhorse substrate in the field of protease research. Its utility in assaying chymotrypsin and elastase activity, coupled with its application in inhibitor screening, ensures its continued relevance. While its specificity is not absolute, a thorough understanding of its reactivity profile, as outlined in this guide, allows for its intelligent and effective application. Future advancements may involve the development of novel β-naphthyl ester substrates with enhanced specificity and improved solubility, further expanding the toolkit available to researchers in the critical fields of enzymology and drug discovery.

References

-

Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

AEBSF. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Aprotinin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Elastase and α-chymotrypsin inhibition studies. (n.d.). Diva-Portal.org. Retrieved January 16, 2026, from [Link]

-

Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025, May 14). ACS Publications. Retrieved January 16, 2026, from [Link]

-

AEBSF Hydrochloride. (n.d.). MP Biomedicals. Retrieved January 16, 2026, from [Link]

-

Aprotinin in severe acute pancreatitis. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Inhibition of serine proteinases by benzamidine derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

Sources

- 1. AEBSF - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. goldbio.com [goldbio.com]

- 4. Aprotinin | Trypsin/Chymotrypsin inhibitor | Probechem Biochemicals [probechem.com]

- 5. Aprotinin - Wikipedia [en.wikipedia.org]

- 6. Aprotinin in severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

understanding Z-Ala-Beta-Naphthyl ester in peptide chemistry

An In-Depth Technical Guide to Z-Ala-β-Naphthyl Ester: A Versatile Substrate for Protease Activity Profiling

Introduction

In the landscape of peptide chemistry and drug discovery, the precise measurement of enzyme activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are central to countless physiological processes and represent a major class of therapeutic targets.[1] The ability to accurately profile their activity is essential for understanding disease mechanisms and for screening potential inhibitor compounds. Z-Ala-β-Naphthyl ester, a synthetic peptide derivative, serves as a valuable tool for this purpose. It is a chromogenic and fluorogenic substrate designed for the sensitive detection of protease activity, particularly that of serine proteases like chymotrypsin.

This guide provides a comprehensive technical overview of Z-Ala-β-Naphthyl ester, from its core chemical principles and mechanism of action to detailed experimental protocols and field-proven insights. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage this substrate in their work.

Section 1: Core Principles and Mechanism of Action

The utility of Z-Ala-β-Naphthyl ester as a protease substrate is derived from the specific chemical functionalities of its three core components.

-

The N-Carbobenzyloxy (Z) Group: Often abbreviated as Cbz or Z, this group is a classic amine-protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[2] Its role here is to cap the N-terminus of the alanine residue, preventing it from participating in unwanted side reactions and providing a defined structure for enzyme recognition.

-

The L-Alanine Residue: This specific amino acid provides the primary recognition site for the target protease. While enzymes like chymotrypsin have a strong preference for bulky aromatic residues, they can also hydrolyze substrates with smaller hydrophobic residues like alanine, albeit at different rates. The choice of alanine creates a substrate with broader reactivity for certain proteases.

-

The β-Naphthyl Ester Linkage: The ester bond connecting the alanine carboxyl group to β-naphthol is the critical linkage targeted for enzymatic cleavage. Upon hydrolysis, this bond breaks, releasing the β-naphthol moiety. β-naphthol is the signaling component, as its release leads to a detectable change in color or fluorescence.

Mechanism of Enzymatic Hydrolysis

The fundamental principle of the assay is the enzyme-catalyzed hydrolysis of the ester bond. A protease, such as chymotrypsin, binds the Z-Ala-β-Naphthyl ester substrate in its active site. The enzyme's catalytic residues then facilitate a nucleophilic attack on the carbonyl carbon of the ester linkage, leading to the cleavage of the bond and the release of Z-L-alanine and free β-naphthol.[3][4]

Signal Generation: From Hydrolysis to Detection

The liberated β-naphthol is the linchpin of detection. Its presence can be quantified using two primary methods: colorimetry and fluorometry.

Colorimetric Detection The most common colorimetric method involves a post-hydrolysis coupling reaction. The released β-naphthol is coupled with a diazonium salt, such as Fast Garnet GBC or Fast Blue B, under specific pH conditions. This reaction forms a brightly colored azo dye, the concentration of which is directly proportional to the amount of β-naphthol produced and, therefore, to the enzyme's activity. The absorbance of this dye is then measured using a spectrophotometer at a specific wavelength.

Fluorometric Detection This method leverages the intrinsic fluorescent properties of β-naphthol.[5] Free β-naphthol fluoresces when excited by light at a specific wavelength (typically ~330-340 nm), emitting light at a longer wavelength (~450-460 nm).[6] This emitted fluorescence can be measured with a spectrofluorometer or a fluorescent plate reader. Since the ester-linked naphthyl group in the intact substrate is non-fluorescent, the increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis.

Section 2: Synthesis and Physicochemical Properties

Synthetic Strategy

The synthesis of Z-Ala-β-Naphthyl ester is typically achieved through a standard esterification reaction. The process involves activating the carboxylic acid of N-Cbz-L-alanine and then reacting it with β-naphthol. A common laboratory-scale approach utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.[7]

The general steps are:

-

Dissolution: N-Cbz-L-alanine and β-naphthol are dissolved in an appropriate anhydrous organic solvent (e.g., dichloromethane or DMF).

-

Activation/Coupling: A coupling agent (e.g., DCC) and potentially a catalyst (e.g., DMAP) are added to the mixture, often at a reduced temperature (0°C) to control the reaction rate and minimize side products.

-

Reaction: The mixture is stirred for several hours at room temperature to allow the esterification to proceed to completion.

-

Workup and Purification: The reaction byproduct (dicyclohexylurea, if DCC is used) is removed by filtration. The crude product is then purified, typically using extraction and recrystallization or column chromatography, to yield the pure Z-Ala-β-Naphthyl ester.[8]

Physicochemical Properties

A summary of the key properties of Z-Ala-β-Naphthyl ester is crucial for its proper handling and use in assays.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₉NO₃ | [9] |

| Molecular Weight | 345.38 g/mol | [9] |

| Appearance | White to off-white powder | N/A |

| CAS Number | 60894-49-7 | [9] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in aqueous buffers. | [4] |

| Storage | Store at -20°C, protected from light and moisture. | [10] |

Section 3: Practical Applications and Experimental Protocols

The primary application of Z-Ala-β-Naphthyl ester is in the quantitative measurement of protease activity. Below are detailed protocols for a standard in vitro assay using chymotrypsin as a model enzyme.

Application 1: In Vitro Chymotrypsin Activity Assay

Causality Behind Experimental Choices:

-

Buffer Choice: Tris-HCl is a common, non-interfering buffer for many enzyme assays. The pH of 7.8 is near the optimal pH for chymotrypsin activity.[11][12]

-

Substrate Solvent: Due to its poor aqueous solubility, the substrate must first be dissolved in an organic solvent like DMSO. The final concentration of DMSO in the assay is kept low (<5%) to prevent enzyme denaturation.

-

Temperature: 25°C or 37°C are standard temperatures for enzyme assays, reflecting either ambient lab conditions or physiological temperature. Consistency is key.[13]

Protocol 1: Colorimetric Chymotrypsin Assay

1. Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[11]

-

Substrate Stock Solution: Prepare a 10 mM solution of Z-Ala-β-Naphthyl ester in 100% DMSO.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute to the desired working concentration (e.g., 10-50 µg/mL) in Assay Buffer.

-

Coupling Reagent: Prepare a fresh solution of 1 mg/mL Fast Garnet GBC in 10% Triton X-100.

-

Stop Solution: 1 M Sodium Acetate buffer, pH 4.2.

2. Assay Procedure:

-

Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, add 80 µL of Assay Buffer.

-

Add 10 µL of the enzyme solution to the "test" wells. Add 10 µL of Assay Buffer to the "blank" or "no-enzyme" control wells.

-

Pre-incubate the plate at 25°C for 5 minutes to equilibrate the temperature.

-

To initiate the reaction, add 10 µL of the Substrate Stock Solution to all wells. The final volume is 100 µL.

-

Incubate at 25°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Stop Solution.

-

Add 50 µL of the Coupling Reagent to all wells and mix.

-

Incubate at room temperature for 15 minutes, protected from light, to allow color development.

-

Measure the absorbance at 520-550 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of the test samples.

-

Quantify the amount of released β-naphthol by comparing the corrected absorbance values to a standard curve generated with known concentrations of β-naphthol.

-

Calculate the enzyme activity, typically expressed in units like µmol of product formed per minute per mg of enzyme.

Protocol 2: Fluorometric Chymotrypsin Assay

1. Reagent Preparation:

-

Use the same Assay Buffer, Substrate Stock Solution, and Enzyme Solution as in the colorimetric protocol.

2. Assay Procedure:

-

Set up the assay in a black, opaque 96-well microplate suitable for fluorescence measurements.

-

Add 80 µL of Assay Buffer to each well.

-

Add 10 µL of the enzyme solution or buffer (for blanks) as described previously.

-

Set the fluorometer to the appropriate wavelengths (Excitation: ~335 nm, Emission: ~455 nm). Set the instrument to perform kinetic reads at regular intervals (e.g., every 30-60 seconds).

-

Initiate the reaction by adding 10 µL of the Substrate Stock Solution to all wells.

-

Immediately place the plate in the reader and begin recording the fluorescence intensity over time (e.g., for 15-30 minutes).

3. Data Analysis:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

The enzyme activity is directly proportional to this slope (rate of change in fluorescence units per minute). This can be converted to molar amounts using a β-naphthol standard curve if absolute quantification is needed.

Application 2: High-Throughput Screening (HTS) for Protease Inhibitors

The simplicity of "mix-and-read" assays makes Z-Ala-β-Naphthyl ester well-suited for HTS campaigns to identify protease inhibitors. The fluorometric format is generally preferred for HTS due to its higher sensitivity and fewer steps.[14]

Choosing the Right Assay: A Comparative Analysis

The decision to use a colorimetric or fluorometric assay depends on the specific experimental needs, including required sensitivity, available equipment, and budget.[15]

| Feature | Colorimetric Assay | Fluorometric Assay | Causality/Rationale |

| Sensitivity | Lower (micromolar range) | Higher (nanomolar to picomolar range) | Fluorescence is an emission-based technique, resulting in a much lower background and higher signal-to-noise ratio compared to absorbance.[5] |

| Equipment | Spectrophotometer / Plate Reader | Fluorometer / Fluorescent Plate Reader | Fluorometry requires specialized optics (excitation/emission filters or monochromators) not present in standard spectrophotometers.[15] |

| Cost | Generally lower cost for reagents and equipment. | Generally higher cost for instrumentation. | The simplicity of absorbance measurements makes the required hardware less complex and expensive. |

| Interference | Prone to interference from colored compounds in the sample. | Prone to interference from fluorescent compounds and light scattering. | Any compound that absorbs light at the measurement wavelength can interfere with colorimetric reads. Similarly, autofluorescent compounds can confound fluorometric results. |

| Workflow | Requires a stop solution and a final color development step. | Can be run as a continuous (kinetic) assay without stopping the reaction. | The ability to monitor fluorescence in real-time allows for the direct measurement of initial reaction rates, which is often more accurate.[16] |

Section 4: Field-Proven Insights and Troubleshooting

Substrate Specificity and Selectivity: It is a common misconception that a substrate with a single amino acid is specific to one enzyme. Z-Ala-β-Naphthyl ester can be cleaved by a variety of proteases that exhibit esterase activity, not just chymotrypsin.[4] When working with complex biological samples (e.g., cell lysates), it is crucial to validate which enzyme is responsible for the observed activity. This can be achieved by including a panel of highly specific, known protease inhibitors in parallel control experiments. A reduction in signal in the presence of a specific chymotrypsin inhibitor, for example, would confirm that chymotrypsin is at least partially responsible for substrate cleavage.[17]

Optimizing Assay Conditions:

-

Substrate Concentration: For accurate kinetic studies, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Kₘ). However, for endpoint or HTS assays, using a higher concentration (saturating conditions) can provide a more robust signal. It is advisable to perform a substrate titration experiment to determine the optimal concentration for your specific enzyme and conditions.[17]

-

pH and Ionic Strength: Enzyme activity is highly dependent on pH. Always perform a pH optimization experiment for your specific enzyme if the optimal conditions are not well-established. Buffer composition and ionic strength can also influence enzyme stability and activity.

Common Pitfalls and Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | - Substrate auto-hydrolysis.- Contaminating protease activity in reagents. | - Run a "no-enzyme" control to quantify background and subtract it.- Prepare fresh substrate solution.- Use high-purity reagents and water. |

| Low or No Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Assay conditions are outside the linear range. | - Verify enzyme activity with a known positive control substrate.- Check and optimize buffer pH.- Increase incubation time or enzyme concentration. |

| Compound Interference (HTS) | - Test compounds are colored or fluorescent.- Compounds quench the fluorescent signal. | - Run a parallel assay without the enzyme to identify compounds that directly affect the signal.- Perform a counterscreen with a different assay format to validate hits. |

| Precipitation in Wells | - Substrate or test compound has low solubility in the final assay buffer. | - Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it doesn't exceed a level that inhibits the enzyme (typically <5%).- Test alternative co-solvents. |

Conclusion

References

-

Fareed, J., Messmore, H. L., Walenga, J. M., Bermes, E. W., & Bick, R. L. (1981). Serine protease specificity for peptide chromogenic substrates. PubMed. [Link]

-

Walenga, J. M., Messmore, H. L., Fareed, J., & Bermes, E. W. (1980). Sensitivity and Specificity of Plasma Serine Protease Chromogenic Substrates. Karger Publishers. [Link]

-

ENDOTELL AG. Peptide Chromogenic Substrates for Proteolytic Enzymes, Serin Proteas. [Link]

-

PrepChem.com. Synthesis of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-3-(2-thienyl)-DL-alanine methyl ester. [Link]

-

Assay Genie. (2025). Comparative Study of Colorimetric vs. Fluorometric Assay Kits for Enzyme Activity Detection. [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]

-

Patsnap. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. [Link]

-

Orlowski, M., Orlowski, J., & Holmgren, E. (1981). A new, highly sensitive and specific assay for chymotrypsin. PubMed. [Link]

-

Pöysti, T., Lievonen, M., Jänne, J., & Lamminmäki, U. (2022). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

Pediaa.Com. (2021). What is the Difference Between Colorimetric and Fluorometric Assay. [Link]

-

Guilbault, G. G. (1968). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. PMC. [Link]

-

PrepChem.com. Synthesis of N-benzyloxycarbonyl-β-alanine. [Link]

-

Lemos, F. J., et al. (2002). Fluorometric Assay Using Naphthylamide Substrates for Assessing Novel Venom Peptidase Activities. PubMed. [Link]

- Google Patents. (2010).

-

RSC Publishing. (2020). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

-

Aimoto, S., et al. (2017). Identification of Protease Specificity Using Biotin-Labeled Substrates. [Link]

-

Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. PubMed. [Link]

-

Drews, J. (2000). Drug discovery: a historical perspective. Science. [Link]

-

Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

Sources

- 1. Chemical ligands, genomics and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]

- 4. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Z-ALA-BETA-NAPHTHYL ESTER | 60894-49-7 [chemicalbook.com]

- 10. moleculardepot.com [moleculardepot.com]

- 11. rsc.org [rsc.org]

- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 16. differencebetween.com [differencebetween.com]

- 17. diapharma.com [diapharma.com]

- 18. AI-Native Drug Discovery using Insilico Medicine’s Nach01 Model and Microsoft Discovery | Microsoft Community Hub [techcommunity.microsoft.com]

- 19. youtube.com [youtube.com]

Z-Ala-Beta-Naphthyl Ester: An In-depth Technical Guide for Studying Enzyme Kinetics

A Senior Application Scientist's Field-Proven Perspective

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of Z-Ala-Beta-Naphthyl ester for the kinetic analysis of proteolytic enzymes. We will move beyond simple procedural lists to provide a deep, mechanistic understanding and practical wisdom to ensure the generation of robust, high-quality kinetic data.

Foundational Principles: Why this compound is a Powerful Tool

N-carbobenzyloxy-L-alanine β-naphthyl ester (this compound) is a chromogenic substrate meticulously designed for studying proteases, with a particular affinity for chymotrypsin and chymotrypsin-like serine proteases. Its utility is rooted in a straightforward yet elegant two-stage reaction that translates enzymatic activity into a quantifiable colorimetric signal.

The Enzymatic Heart of the Assay: The core of the assay lies in the specific hydrolysis of the ester bond in this compound by the target protease. This enzymatic cleavage releases β-naphthylamine, a molecule that, while colorless itself, is the precursor to the detectable signal.

Signal Generation - The Chromogenic Transformation: The liberated β-naphthylamine is then chemically coupled with a diazonium salt, most commonly Fast Garnet GBC.[1][2] This reaction forms a stable and intensely colored azo dye. The amount of colored product formed is directly proportional to the amount of β-naphthylamine released, which in turn is a direct measure of the enzyme's catalytic activity.[3]

Caption: The two-stage process of enzymatic hydrolysis and subsequent chromogenic detection.

Methodologies: A Self-Validating Experimental Protocol

The following protocol is designed to be a robust starting point. True scientific integrity demands that each step is understood and, where necessary, optimized for the specific enzyme and experimental context.

Essential Reagents and Equipment

-

Enzyme: Purified target protease (e.g., bovine chymotrypsin).

-

Substrate Stock: this compound dissolved in dimethyl sulfoxide (DMSO). Due to low water solubility, a stock solution in DMSO is critical.[4]

-

Assay Buffer: A buffer system optimal for the enzyme's activity. For chymotrypsin, a common choice is 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[5][6]

-

Coupling Agent: Freshly prepared Fast Garnet GBC solution. This can be dissolved in water or a suitable buffer.[1][2]

-

Stop Solution: An acidic solution, such as 30% acetic acid, to terminate the enzymatic reaction.

-

Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically 520-550 nm).

-

Consumables: Quartz cuvettes or 96-well microplates.

Step-by-Step Experimental Workflow

-

Reagent Preparation:

-

Prepare the assay buffer and allow it to reach the desired reaction temperature (e.g., 25°C).

-

Prepare the this compound stock solution in DMSO.

-

Prepare a fresh solution of Fast Garnet GBC. It is crucial to prepare this fresh to ensure its reactivity.

-

Prepare serial dilutions of the enzyme in cold 1 mM HCl to maintain stability.[6] For the assay itself, further dilute the enzyme in the assay buffer.

-

-

Reaction Setup:

-

In your chosen reaction vessel (cuvette or microplate well), add the assay buffer.

-

Add the enzyme dilution. It is critical to include a "no-enzyme" blank to account for any spontaneous substrate hydrolysis.

-

Pre-incubate the mixture for 5-10 minutes at the reaction temperature to ensure thermal equilibrium.[6]

-

-

Initiation and Incubation:

-

Start the reaction by adding the this compound stock solution. Ensure rapid and thorough mixing.

-

Incubate for a predetermined time. This duration must be within the linear range of the reaction, which should be determined in preliminary experiments.

-

-

Termination and Color Development:

-

Stop the enzymatic reaction by adding the stop solution.

-

Add the Fast Garnet GBC solution to each reaction.

-

Allow 10-15 minutes for the color to develop fully. Protect the samples from prolonged exposure to direct light during this step.[4]

-

-

Data Acquisition:

-

Measure the absorbance of the resulting colored product at its maximum absorbance wavelength.

-

Caption: A logical flow diagram of the experimental protocol.

Data Analysis and Interpretation: From Raw Data to Kinetic Insights

The absorbance values obtained are the raw data. To extract meaningful kinetic parameters, a systematic approach to data analysis is required.

Quantifying Product Formation

To convert absorbance values into the concentration of the product formed, a standard curve must be generated using known concentrations of β-naphthylamine. This is a critical step for converting the rate of color formation (ΔAbsorbance/time) into the rate of product formation (moles/time).

Determining Michaelis-Menten Parameters

The cornerstone of enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]).[7][8][9] To determine the key parameters, Kₘ and Vₘₐₓ, the assay is performed with varying concentrations of this compound.

| Parameter | Definition | Significance in Research |

| Vₘₐₓ | The maximum initial velocity of the reaction at saturating substrate concentrations. | Represents the maximum catalytic rate of the enzyme under the given conditions. |

| Kₘ | The Michaelis constant; the substrate concentration at which the reaction velocity is half of Vₘₐₓ. | An indicator of the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. |

| k_cat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the intrinsic catalytic efficiency of a single enzyme molecule. |

| k_cat/Kₘ | The catalytic efficiency. | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. |

The initial velocities at each substrate concentration are then plotted, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain the values for Vₘₐₓ and Kₘ.[10][11]

Troubleshooting and Best Practices

| Problem | Potential Cause | Recommended Action |

| High Background Signal | Spontaneous hydrolysis of the substrate. | Decrease incubation time or temperature. Always subtract the rate of the "no-enzyme" blank.[4] |

| Contaminated reagents. | Use fresh, high-purity reagents and sterile techniques.[4] | |

| Low or No Signal | Suboptimal pH or temperature. | Perform optimization experiments for both pH and temperature.[4][12] |

| Inactive enzyme. | Use a positive control to verify enzyme activity. | |

| Poor Reproducibility | Inconsistent pipetting. | Calibrate pipettes and ensure consistent technique.[4] |

| Temperature fluctuations. | Use a temperature-controlled incubator or water bath.[4] |

Safety Note: β-Naphthylamine is a known carcinogen.[13][14][15] Appropriate personal protective equipment should be worn, and all waste should be disposed of in accordance with institutional and regulatory guidelines.

References

-

Wikipedia. (2024). Michaelis–Menten kinetics. Retrieved from [Link]

-

MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 10 Enzyme Kinetics & The Michaelis-Menten Equation. In BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]

-

ResearchGate. (2017). statistical analyses of enzyme kinetics: simple michaelis-menten and bi-bi ping-pong. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

-

PubMed. (1976). A new, highly sensitive and specific assay for chymotrypsin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

-

ResearchGate. (n.d.). Chromogenic substrate assay A panel of different chromogenic substrates.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-beta-alanine. In PubChem. Retrieved from [Link]

-

PubMed. (2000). Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue. Retrieved from [Link]

-

PubMed. (1998). A possible hydrolysis mechanism of beta-naphthyl acetate catalyzed by antibodies. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Hazard review of beta-naphthylamine (2-NA). Retrieved from [Link]

-

EBSCO. (n.d.). 2-Naphthylamine and cancer | Research Starters. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). β-NAPHTHYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

Catalyst University. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). Enzymatic Kinetics of Fatty Acids Methyl Ester from Kapok Seed Oil (Ceiba Petandra) Using Lipozyme TL IM. Retrieved from [Link]

Sources

- 1. biocruztechnologies.com [biocruztechnologies.com]

- 2. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]